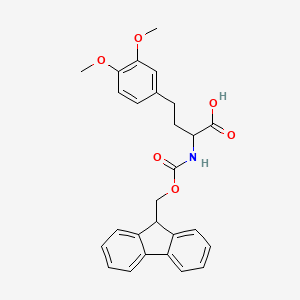![molecular formula C8H6N2O B12282905 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde](/img/structure/B12282905.png)
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to construct the pyrrolo[3,2-c]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid.
Reduction: 1H-pyrrolo[3,2-c]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to disruption of microtubule dynamics and induction of cell cycle arrest and apoptosis in cancer cells . The compound forms hydrogen bonds with key amino acids in the binding site, stabilizing the inactive conformation of tubulin.
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring system that exhibit various biological activities.
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A closely related compound with the aldehyde group at a different position.
Uniqueness: 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-9-3-6-1-2-10-8(6)7/h1-5,10H |
Clave InChI |
BKBYGINVFKKVMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C=NC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
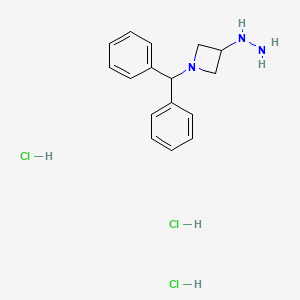

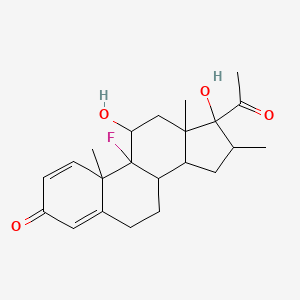
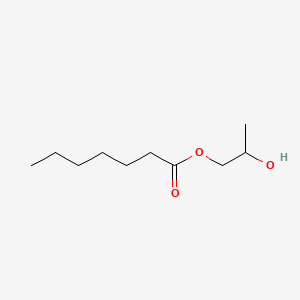

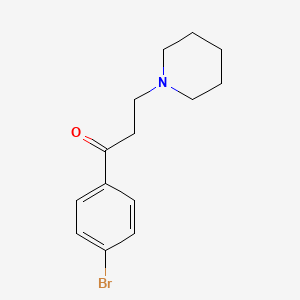
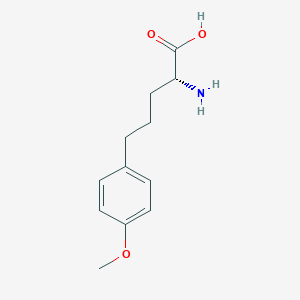


![N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B12282870.png)
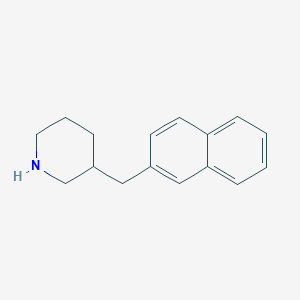
![1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B12282875.png)
